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molecular formula C16H28N2O3 B8287463 Tert-butyl 4-(2-pyrrolidin-1-ylacetyl)piperidinecarboxylate

Tert-butyl 4-(2-pyrrolidin-1-ylacetyl)piperidinecarboxylate

Cat. No. B8287463
M. Wt: 296.40 g/mol
InChI Key: NXKNRVURLQCORI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07524852B2

Procedure details

Tert-butyl 4-(2-pyrrolidin-1-ylacetyl)piperidinecarboxylate (0.33 g, 1.1 mmol) prepared according to Reference Example 12 was dissolved in methanol (5.0 mL), and was mixed with sodium borohydride (0.13 g, 3.3 mmol) added with stirring under ice-cooling, followed by stirring at room temperature for one hour. Diluted hydrochloric acid (1.0 mol/L, 0.5 mL) was added dropwise to the reaction mixture under ice-cooling, and the solvent was distilled off. The residue was diluted with water and was extracted with ethyl acetate. The organic layer was washed with brine, was dried over anhydrous sodium sulfate, and the solvent was distilled off. The residue was dried under reduced pressure and thereby yielded tert-butyl 4-(1-hydroxy-2-pyrrolidin-1-ylethyl)piperidinecarboxylate (0.24 g, 73%).
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][C:7]([CH:9]2[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH2:10]2)=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2]1.[BH4-].[Na+].Cl>CO>[OH:8][CH:7]([CH:9]1[CH2:10][CH2:11][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:13][CH2:14]1)[CH2:6][N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.33 g
Type
reactant
Smiles
N1(CCCC1)CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0.13 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
by stirring at room temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was dried under reduced pressure

Outcomes

Product
Name
Type
Smiles
OC(CN1CCCC1)C1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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